4-(2,2,2-Trifluoroethoxy)salicylaldehyde
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Overview
Description
4-(2,2,2-Trifluoroethoxy)salicylaldehyde is a chemical compound with the molecular formula C9H7F3O3This compound is characterized by the presence of a trifluoroethoxy group attached to a salicylaldehyde core, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)salicylaldehyde typically involves the reaction of salicylaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)salicylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: 4-(2,2,2-Trifluoroethoxy)benzoic acid.
Reduction: 4-(2,2,2-Trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)salicylaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)salicylaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzaldehyde: Similar structure but lacks the hydroxyl group.
2-Hydroxy-4-(2,2,2-trifluoroethoxy)benzaldehyde: Another name for 4-(2,2,2-Trifluoroethoxy)salicylaldehyde.
4-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a boronic acid group instead of an aldehyde.
Uniqueness
This compound is unique due to the presence of both the trifluoroethoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-hydroxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-2-1-6(4-13)8(14)3-7/h1-4,14H,5H2 |
InChI Key |
RDAFVRCXIJMRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)O)C=O |
Origin of Product |
United States |
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